methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C6H9N5O3 and a molecular weight of 199.17 g/mol . This compound is known for its unique structure, which includes a triazole ring and a hydroxycarbamimidoyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination . The reaction conditions often include the use of solvents like toluene and reagents such as aluminum methylate under a nitrogen atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole ring or the hydroxycarbamimidoyl group .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block in the synthesis of more complex molecules . . This property makes it a candidate for research in cardiovascular diseases and other conditions where nitric oxide plays a crucial role. Additionally, it is used in the development of peptidomimetics and other bioactive compounds .
Mechanism of Action
The mechanism of action of methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate involves its transformation by enzymes into amides, which subsequently release nitric oxide . This release of nitric oxide can lead to various biological effects, including vasodilation and inhibition of platelet aggregation. The molecular targets and pathways involved in these effects are primarily related to the nitric oxide signaling pathway .
Comparison with Similar Compounds
Methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate can be compared to other similar compounds, such as methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids . These compounds share the hydroxycarbamimidoyl group but differ in their core structures. The unique triazole ring in methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate distinguishes it from these similar compounds and contributes to its specific chemical and biological properties .
Properties
Molecular Formula |
C6H9N5O3 |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
methyl 1-(2-amino-2-hydroxyiminoethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C6H9N5O3/c1-14-6(12)4-2-11(10-8-4)3-5(7)9-13/h2,13H,3H2,1H3,(H2,7,9) |
InChI Key |
NEMUIBWGNIYFSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.